molecular formula C13H24BrNO2 B13598123 rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate,trans

rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate,trans

Cat. No.: B13598123
M. Wt: 306.24 g/mol
InChI Key: RZIXXAPKWNPGLA-UHFFFAOYSA-N
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Description

rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromomethyl group attached to a cyclohexyl ring, which is further connected to a tert-butyl and N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with N-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods: In an industrial setting, the production of rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted carbamates, oxides, hydroxides, and amine derivatives .

Scientific Research Applications

rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The compound can also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

  • tert-butylN-methyl-N-[(1r,4r)-4-(chloromethyl)cyclohexyl]carbamate
  • tert-butylN-methyl-N-[(1r,4r)-4-(iodomethyl)cyclohexyl]carbamate
  • tert-butylN-methyl-N-[(1r,4r)-4-(hydroxymethyl)cyclohexyl]carbamate

Comparison: rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H24BrNO2

Molecular Weight

306.24 g/mol

IUPAC Name

tert-butyl N-[4-(bromomethyl)cyclohexyl]-N-methylcarbamate

InChI

InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h10-11H,5-9H2,1-4H3

InChI Key

RZIXXAPKWNPGLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)CBr

Origin of Product

United States

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